molecular formula C28H32N2O4 B4199124 N-(2,5-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide

Cat. No. B4199124
M. Wt: 460.6 g/mol
InChI Key: JKWHVIMTERTXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide, commonly known as DMHPA, is a synthetic compound that has been studied for its potential pharmacological properties. It belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMHPA is not well understood. However, it has been found to bind to serotonin receptors and inhibit the reuptake of serotonin, dopamine, and norepinephrine. This may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DMHPA has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperthermia. It has also been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. DMHPA has also been found to exhibit potential anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

DMHPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It also exhibits various biochemical and physiological effects, making it a potential candidate for studying the mechanisms of action of psychoactive drugs. However, DMHPA has several limitations. Its effects on humans are not well understood, and its potential toxicity and side effects are not well documented.

Future Directions

There are several future directions for research on DMHPA. Firstly, more research is needed to understand its potential pharmacological properties and its effects on humans. Secondly, the potential therapeutic applications of DMHPA for treating various medical conditions need to be explored further. Thirdly, the structural modifications of DMHPA and its analogs need to be studied to develop more potent and selective compounds. Finally, the potential toxicity and side effects of DMHPA need to be investigated further to ensure its safety for human use.
Conclusion:
In conclusion, DMHPA is a synthetic compound that has been studied for its potential pharmacological properties. It exhibits various biochemical and physiological effects and has potential therapeutic applications for treating various medical conditions. However, more research is needed to understand its mechanisms of action and its effects on humans. DMHPA has several advantages for lab experiments, but its potential toxicity and side effects need to be investigated further. There are several future directions for research on DMHPA, including studying its structural modifications and potential therapeutic applications.

Scientific Research Applications

DMHPA has been studied for its potential use as a psychoactive drug due to its structural similarity to other phenethylamines such as mescaline and MDMA. However, research on DMHPA has been limited to in vitro and animal studies, and its effects on humans are not well understood. DMHPA has also been studied for its potential use in treating various medical conditions such as depression, anxiety, and addiction.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-33-24-13-14-26(34-2)25(19-24)29-27(31)20-30-17-15-23(16-18-30)28(32,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,23,32H,15-18,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHVIMTERTXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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